Isoprothiolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Effectiveness against Fungal Diseases:

- Investigating efficacy against diverse fungi: Research explores Isoprothiolane's effectiveness against various fungal pathogens affecting different crops. Studies have evaluated its control of powdery mildew, scab, rust, and botrytis in fruits, vegetables, and ornamentals [].

- Understanding mode of action: Scientific inquiry delves into the mechanisms by which Isoprothiolane inhibits fungal growth. Research suggests it disrupts ergosterol biosynthesis, a crucial component in fungal cell membranes [].

Environmental Fate and Impact:

- Behavior in various environments: Studies track Isoprothiolane's movement and degradation in soil, water, and plants. This research informs on its persistence and potential environmental impact.

- Assessing effects on non-target organisms: Research evaluates Isoprothiolane's toxicity on beneficial insects, aquatic life, and soil microorganisms. This information is crucial for developing safe and sustainable agricultural practices.

Development of New Formulations and Delivery Methods:

- Enhancing efficacy and reducing environmental impact: Research explores ways to improve Isoprothiolane's effectiveness while minimizing its environmental footprint. This includes developing new formulations and delivery methods that target specific areas of the plant or reduce runoff into the environment [].

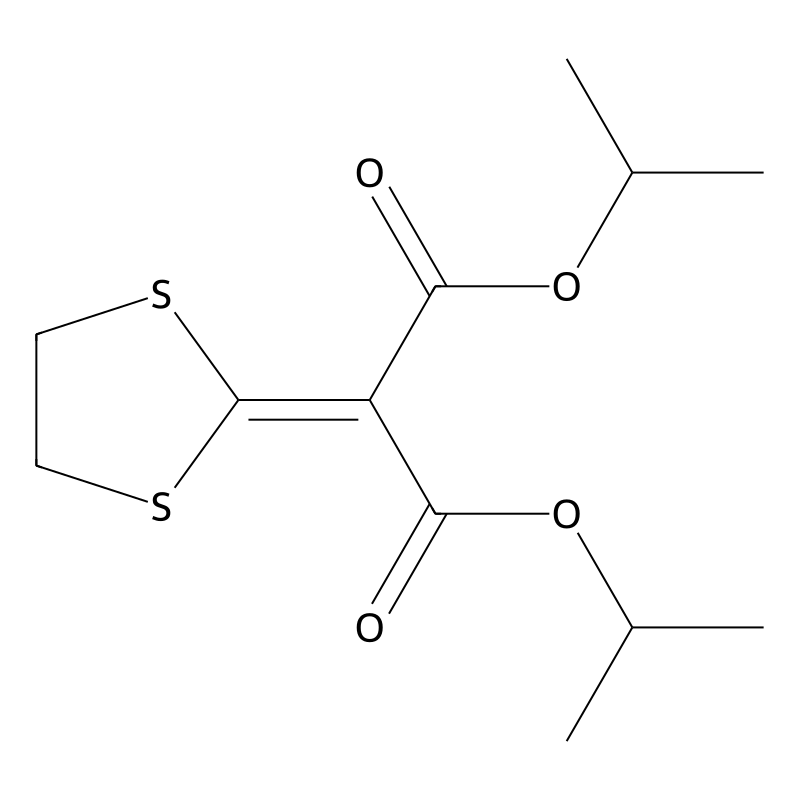

Isoprothiolane, chemically known as diisopropyl 1,3-dithiolan-2-ylidenemalonate, is a systemic fungicide primarily used in agriculture. It exhibits both protective and curative properties against various fungal pathogens. The compound has a molecular formula of C₁₂H₁₈O₄S₂ and is characterized by its dithiolane structure, which contributes to its biological activity and reactivity in chemical processes .

Isoprothiolane acts by inhibiting phospholipid biosynthesis in fungi, a vital process for cell membrane formation and function [, ]. It specifically targets a methyltransferase enzyme within the fungal biosynthetic pathway, disrupting the production of essential phospholipids []. This ultimately leads to the death of the fungus.

Decomposition

Isoprothiolane undergoes degradation in the environment through hydrolysis, a process where water molecules break down the compound []. The degradation products are generally considered less toxic than the parent compound [].

Isoprothiolane is generally considered to have low mammalian toxicity [, ]. However, proper handling procedures are still recommended to avoid potential health risks. These include wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators during handling and application [].

Isoprothiolane undergoes several chemical transformations. Notably, it can be oxidized by ozone and chlorine, with studies indicating that these reactions follow second-order kinetics . Additionally, the compound can be oxidized using m-chloroperbenzoic acid, yielding various oxidation products such as sulfoxides and sulfones . The degradation of isoprothiolane in aqueous environments has been studied extensively, revealing that its breakdown products often exhibit similar or lower toxicity compared to the parent compound .

Isoprothiolane functions effectively as a fungicide due to its ability to inhibit fungal growth. It works by disrupting cellular processes in fungi, which leads to their death or reduced viability. Its systemic nature allows it to be absorbed by plants and translocated to various tissues, providing comprehensive protection against fungal diseases. Toxicological studies indicate that while isoprothiolane has some acute toxicity (classified as Category 4 for oral exposure), it is generally considered safe for use when applied according to recommended guidelines .

The synthesis of isoprothiolane typically involves the reaction of malonic acid derivatives with dithiolane components. Specific methods may vary, but one common approach includes the condensation of diisopropylamine with malonyl chloride in the presence of a base, followed by cyclization to form the dithiolane ring structure. The synthesis can also involve oxidation steps to modify the functional groups for enhanced efficacy .

Isoprothiolane is primarily used in agriculture as a fungicide for crops such as rice and vegetables. Its applications extend beyond pest control; it has been noted for improving grain ripening and yield in certain crops. The compound's ability to act both protectively and curatively makes it valuable in integrated pest management strategies .

Research has shown that isoprothiolane interacts with various environmental factors, influencing its stability and efficacy. For instance, its reactivity with ozone and chlorine in water treatment processes highlights the importance of understanding its degradation pathways for environmental safety assessments. Studies have also examined how isoprothiolane's metabolites behave in biological systems, noting that they often retain similar biological activities .

Several compounds share structural or functional similarities with isoprothiolane. Here are a few notable ones:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Thiabendazole | Benzimidazole derivative | Antifungal agent | Broad-spectrum antifungal activity |

| Carbendazim | Benzimidazole derivative | Fungicide | Systemic action with low toxicity |

| Prochloraz | Imidazole derivative | Fungicide | Prevents spore germination |

| Difenoconazole | Triazole derivative | Fungicide | Inhibits sterol biosynthesis |

Isoprothiolane stands out due to its unique dithiolane structure, which enhances its fungicidal properties and allows for specific interactions with fungal cells that may not be present in other similar compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.88

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant